

# Seliforant (SENS-111): A Technical Overview of its Discovery and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Seliforant (SENS-111) is a first-in-class, orally available small molecule that acts as a selective antagonist of the histamine H4 receptor (H4R). Developed by Sensorion, it was investigated for the symptomatic treatment of acute vertigo, specifically in the context of acute unilateral vestibulopathy (AUV). The rationale for its development was based on the expression of H4 receptors in the vestibular system and the potential to modulate vestibular neuron activity without the sedative effects associated with existing treatments. Despite demonstrating a favorable safety and tolerability profile in early clinical trials, the development of Seliforant was discontinued after a Phase 2b study failed to meet its primary efficacy endpoint. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical, and clinical development of Seliforant.

# Introduction: The Rationale for a Selective H4 Receptor Antagonist in Vertigo

Acute Unilateral Vestibulopathy (AUV) is a condition characterized by the sudden onset of severe vertigo, nausea, and imbalance, resulting from a dysfunction of the peripheral vestibular system on one side. Current treatments for the acute phase of AUV are largely symptomatic and often involve vestibulosuppressant drugs, such as histamine H1 receptor antagonists (e.g., meclizine) and benzodiazepines. While these drugs can alleviate symptoms, they are often



associated with sedation, which can impair cognitive function and delay central vestibular compensation, a crucial process for long-term recovery.

The discovery of the histamine H4 receptor and its expression in vestibular neurons presented a novel therapeutic target.[1] Unlike the H1 and H2 receptors, which are widely distributed, the H4 receptor has a more restricted expression, primarily on cells of hematopoietic origin and, importantly, on neurons in the central and peripheral nervous systems, including the vestibular ganglia.[1][2] Preclinical studies indicated that antagonism of the H4 receptor could inhibit vestibular neuron activity, suggesting a potential to reduce the symptoms of vertigo without the sedative side effects of H1 antagonists.[1] This led to the development of **Seliforant** (SENS-111) as a non-sedating therapeutic candidate for acute vertigo.

## Mechanism of Action: Targeting the Histamine H4 Receptor in the Vestibular System

**Seliforant** is a selective antagonist of the histamine H4 receptor. Its therapeutic hypothesis in AUV was centered on modulating the imbalanced vestibular signaling that underlies the symptoms of vertigo.

### Histamine H4 Receptor Signaling in Vestibular Neurons

The histamine H4 receptor is a G protein-coupled receptor (GPCR). In vestibular neurons, its activation is thought to contribute to neuronal excitability. By antagonizing this receptor, **Seliforant** was expected to reduce the firing rate of vestibular neurons, thereby dampening the asymmetric vestibular signals reaching the brainstem and alleviating the sensation of vertigo.

[3] The downstream signaling pathway of the H4 receptor in vestibular neurons is not fully elucidated but is believed to involve modulation of ion channel activity.





Figure 3: Design of the Phase 2b (NCT03110458) Clinical Trial



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Sensorion reports positive topline data from SENS-111-202 study [clinicaltrialsarena.com]
- 2. Histaminergic System and Vestibular Function in Normal and Pathological Conditions PMC [pmc.ncbi.nlm.nih.gov]
- 3. hearingreview.com [hearingreview.com]
- To cite this document: BenchChem. [Seliforant (SENS-111): A Technical Overview of its Discovery and Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610769#seliforant-sens-111-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com